molecular formula C17H18N4O4S B2641884 ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate CAS No. 1251620-27-5

ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate

Cat. No.: B2641884
CAS No.: 1251620-27-5
M. Wt: 374.42
InChI Key: QACYBDCCVRJZBC-UHFFFAOYSA-N
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Description

Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with diethyl ethoxymethylenemalonate in glacial acetic acid . The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for drug development, particularly for its anticancer activity.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The sulfonamide group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is unique due to its specific structural features, such as the combination of a triazole ring with a sulfonamide group. This combination enhances its biological activity and makes it a promising candidate for drug development.

Biological Activity

Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C22_{22}H24_{24}N4_{4}O2_{2}S
  • Molecular Weight : 424.5 g/mol

This compound belongs to the class of triazole derivatives, which are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The triazole ring can bind to specific enzymes and receptors, inhibiting their activity. This interaction disrupts essential biological pathways.
  • Cell Membrane Penetration : The sulfonamide group enhances the compound's ability to penetrate cell membranes and reach intracellular targets.
  • Antimicrobial Activity : It has been shown to possess antimicrobial properties by interfering with bacterial growth mechanisms.

Biological Activity Overview

The compound has been studied for various biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
  • Antiviral Activity : Preliminary investigations suggest potential antiviral effects, although detailed studies are required to establish specific viral targets and mechanisms.
  • Anticancer Potential : this compound has shown promise in anticancer applications. It has been tested against several cancer cell lines with varying degrees of efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive and gram-negative bacteria
AntiviralPotential activity against specific viruses
AnticancerInhibits growth in various cancer cell lines

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound on human colon cancer (HCT116) cells. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation with an IC50_{50} value of approximately 5 μM. Molecular docking studies suggested that the compound may inhibit key enzymes involved in cell cycle regulation and apoptosis pathways.

Properties

IUPAC Name

ethyl 2-[4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-3-25-17(22)11-21(14-6-4-13(2)5-7-14)26(23,24)15-8-9-16-19-18-12-20(16)10-15/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACYBDCCVRJZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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